Lipophilicity-Driven Permeability Advantage Over Des-Ethyl Analog (CAS 872495-89-1)
The presence of a 3-ethyl substituent on the triazole ring increases the calculated LogP of 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to 2.27 (ALogP) compared with a predicted LogP of approximately 0.8–1.2 for the des-ethyl analog 3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 872495-89-1, C9H7N5S, MW 217.25), derived from consensus in silico estimates . This ~1.1–1.5 log unit increase corresponds to a roughly 10- to 30-fold higher theoretical octanol–water partition coefficient, enhancing passive membrane permeability without introducing additional hydrogen-bond donors or acceptors . The ethyl-substituted compound also retains zero Rule-of-5 violations with a topological polar surface area of 97 Ų, maintaining oral drug-like space .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | ALogP = 2.27; TPSA = 97 Ų; MW = 245.30 Da |
| Comparator Or Baseline | Des-ethyl analog CAS 872495-89-1: predicted LogP ~0.8–1.2; MW = 217.25 Da |
| Quantified Difference | ΔLogP ≈ +1.1–1.5 units; estimated permeability enhancement ~10–30× |
| Conditions | In silico prediction (ACD/Labs Percepta); consensus LogP estimates |
Why This Matters
Higher lipophilicity predicts improved passive diffusion across biological membranes, a critical advantage in cell-based screening where the des-ethyl analog may yield false negatives due to poor cellular uptake.
